3-Amino-2-(2-fluorophenoxy)pyridine
Description
Structure
2D Structure
Properties
IUPAC Name |
2-(2-fluorophenoxy)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c12-8-4-1-2-6-10(8)15-11-9(13)5-3-7-14-11/h1-7H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBWSEKNQXELDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=CC=N2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371020 | |
| Record name | 3-Amino-2-(2-fluorophenoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727032 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
175135-66-7 | |
| Record name | 2-(2-Fluorophenoxy)-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-2-(2-fluorophenoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Methodological Advancements for 3 Amino 2 2 Fluorophenoxy Pyridine
Synthetic Pathways to 3-Amino-2-(2-fluorophenoxy)pyridine
The construction of the this compound scaffold relies on the strategic formation of an ether linkage and the introduction of an amino group onto the pyridine (B92270) ring. The primary approaches involve multi-step sequences starting from readily available precursors.
Precursor Identification and Derivatization Strategies
The key to synthesizing this compound lies in the selection and functionalization of appropriate starting materials. Common precursors include halogenated pyridines, which serve as electrophilic partners in cross-coupling reactions.
One prominent precursor is 2-chloro-3-aminopyridine . This compound can be prepared through various methods, including the chlorination of 3-aminopyridine (B143674). A patented process describes the chlorination of 3-aminopyridine with gaseous chlorine in the presence of a catalyst like ferric chloride in an aqueous solution of hydrochloric acid. google.com Another approach involves the multi-step transformation of 2-pyridone, which undergoes nitration and N-alkylation, followed by chlorination and reduction of the nitro group to yield 2-chloro-3-aminopyridine. google.com
Another critical precursor is 2-fluorophenol (B130384) , which provides the fluorophenoxy moiety. This commercially available reagent is typically coupled with a functionalized pyridine ring.
Derivatization strategies often focus on activating the pyridine ring for nucleophilic substitution or cross-coupling. For instance, a 2,3-dihalopyridine can be employed, where the halogen at the 2-position undergoes nucleophilic aromatic substitution (SNAr) with 2-fluorophenol, followed by amination at the 3-position. Alternatively, a 2-halo-3-nitropyridine can be used, where the nitro group is later reduced to the desired amino group.
Multi-step Synthesis Protocols for this compound
The synthesis of this compound is typically achieved through a multi-step process. A common strategy involves the initial formation of the ether bond, followed by the introduction of the amino group.
One illustrative pathway starts with 2-chloro-3-nitropyridine . This precursor can react with 2-fluorophenol in an Ullmann-type condensation to form 2-(2-fluorophenoxy)-3-nitropyridine. The subsequent reduction of the nitro group, for instance through catalytic hydrogenation using a palladium catalyst, affords the final product, this compound.
An alternative approach involves starting with 2-bromo-3-aminopyridine . This compound can undergo a copper-catalyzed Ullmann condensation with 2-fluorophenol to directly form the target molecule.
In the context of synthesizing more complex molecules containing the this compound core, a multi-step sequence has been reported. This involved a selective nucleophilic aromatic substitution (SNAr) reaction as a key transformation, along with a copper-catalyzed C-N coupling reaction.
Optimization of Reaction Conditions for Yield and Purity
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of catalyst, ligand, base, solvent, and temperature.
For copper-catalyzed C-O cross-coupling reactions (Ullmann condensation), the choice of the copper source (e.g., CuI, Cu2O) and ligand is critical. Diamine-based ligands have been shown to be effective in promoting these transformations. The selection of a suitable base, such as potassium carbonate or cesium carbonate, and a high-boiling polar solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) is also important.
In a related synthesis of a complex kinase inhibitor, the optimization of a copper-catalyzed C-N coupling step was detailed. The screening of various copper salts, ligands, and bases led to an optimized set of conditions. For instance, the use of CuI as the catalyst, a specific diamine ligand, and anhydrous potassium phosphate (B84403) as the base in DMSO at a controlled temperature range of 75-85 °C resulted in a significant improvement in yield and purity of the coupled product.
For palladium-catalyzed C-N bond formation (Buchwald-Hartwig amination), the choice of the palladium precursor and the phosphine (B1218219) ligand is paramount. Bulky, electron-rich phosphine ligands are often employed to facilitate the reaction. The base and solvent system also play a crucial role in the efficiency of the catalytic cycle.
Novel Synthetic Methodologies for Related Fluorophenoxy Pyridines
The development of new synthetic methods provides more efficient and sustainable routes to fluorophenoxy pyridines and their derivatives. These advancements often focus on catalytic approaches and the incorporation of green chemistry principles.
Catalytic Approaches in Pyridine Functionalization
Modern catalytic methods offer powerful tools for the functionalization of pyridine rings. Transition metal-catalyzed cross-coupling reactions are at the forefront of these advancements.
Palladium-catalyzed reactions , such as the Buchwald-Hartwig amination, are widely used for the formation of C-N bonds. These reactions allow for the coupling of aryl halides with amines under relatively mild conditions, offering a versatile route to aminopyridine derivatives. nih.gov
Copper-catalyzed reactions , particularly the Ullmann condensation, remain a staple for the formation of C-O bonds in the synthesis of aryloxypyridines. Recent developments have focused on using catalytic amounts of copper with appropriate ligands to improve reaction efficiency and substrate scope. Copper-promoted ortho-directed C-H amination of 2-arylpyridines has also been explored, offering a direct way to introduce an amino group. rsc.org
Ruthenium-catalyzed reactions have emerged as a novel approach for the synthesis of 2-aryloxypyridines through [2+2+2] cycloadditions. rsc.org Furthermore, iridium-catalyzed C-H borylation of 2-phenoxypyridines provides a pathway for further functionalization. rsc.org
Direct C-H amination of heteroarenes is a highly sought-after transformation as it avoids the need for pre-functionalized starting materials. Recent studies have shown methods for the direct C-H amination of fused azaarenes using hypervalent iodine reagents. nih.gov
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical intermediates to reduce environmental impact and improve sustainability.
Mechanochemistry , which involves solvent-free or low-solvent reactions induced by mechanical force (e.g., grinding or milling), offers a green alternative to traditional solution-phase synthesis. nih.govnih.gov This approach can lead to higher yields, shorter reaction times, and reduced waste. The application of mechanochemistry to Ullmann-type reactions could provide a more sustainable route to the C-O bond formation step in the synthesis of this compound.
Flow chemistry is another green technology that is gaining traction in pharmaceutical synthesis. rsc.org Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and the potential for higher yields and purity. A multi-step synthesis of this compound could be adapted to a flow process, potentially reducing solvent usage and energy consumption.
The use of greener solvents and catalytic reagents are also key aspects of green chemistry. Replacing hazardous solvents with more environmentally benign alternatives and using highly efficient catalysts that can be used in low loadings and potentially recycled are important considerations for a sustainable synthesis of the target compound.
Advanced Purification and Isolation Techniques
The purification of this compound and its derivatives often involves a combination of chromatographic and non-chromatographic methods. The choice of technique is typically dictated by the scale of the synthesis, the nature of the impurities, and the desired final purity.
For compounds structurally related to this compound, such as more complex molecules incorporating the aminofluorophenoxy-pyridine moiety, multi-step purification strategies are common. One established method is combi flash column chromatography , a rapid and automated form of column chromatography that allows for efficient separation of the target compound from reaction mixtures. acs.org
In addition to chromatographic methods, slurry-based purification has been developed as a scalable alternative to column chromatography. acs.org This technique involves suspending the crude product in a solvent or a mixture of solvents in which the desired compound has low solubility while the impurities are more soluble. The purified solid can then be isolated by filtration. This method is particularly advantageous for large-scale industrial production due to its simplicity and cost-effectiveness.
Recrystallization is another widely used technique for the purification of aminopyridine derivatives. The selection of an appropriate solvent system is critical for successful recrystallization. For instance, a mixture of ethyl acetate (B1210297) and petroleum ether has been utilized in the recrystallization of similar fluoropyridine compounds. orgsyn.org In the purification of the structurally related 3-aminopyridine, a two-step process involving extraction and subsequent recrystallization has been reported. The crude product is first extracted with a solvent like ether, followed by recrystallization from a binary solvent system such as benzene (B151609) and ligroin. orgsyn.org
For the removal of catalysts and other solid impurities, filtration through a pad of Celite® is a common practice. This is often followed by concentration of the filtrate under reduced pressure to yield the purified product. acs.org
The table below summarizes various purification techniques that have been applied to this compound and structurally analogous compounds.
| Purification Technique | Application | Details |
| Combi Flash Column Chromatography | Separation of complex derivatives | Utilized for the recovery and isolation of compounds from reaction mixtures. acs.org |
| Slurry-Based Purification | Scalable purification | A developed method to avoid column chromatography, particularly for larger scale synthesis. acs.org |
| Recrystallization | Removal of impurities | Employs solvent systems like ethyl acetate/petroleum ether for fluoropyridine compounds and benzene/ligroin for related aminopyridines. orgsyn.org |
| Extraction | Initial workup | Continuous extraction with ether has been used for the initial purification of related aminopyridines. orgsyn.org |
| Filtration | Removal of solid impurities | Filtration through Celite® is a common step to remove catalysts like Raney nickel. acs.org |
Table 1. Advanced Purification and Isolation Techniques
It is important to note that the optimization of these purification techniques, including the choice of solvents, temperature, and duration, is essential to maximize the yield and purity of the final this compound product.
Reaction Mechanisms and Chemical Transformations of 3 Amino 2 2 Fluorophenoxy Pyridine
Electrophilic Aromatic Substitution Reactions of the Pyridine (B92270) Ring
Electrophilic aromatic substitution (EAS) on the pyridine ring of 3-Amino-2-(2-fluorophenoxy)pyridine is a complex process due to the competing directing effects of the substituents. The pyridine ring itself is electron-deficient and thus generally resistant to EAS, with reactions typically requiring harsh conditions. researchgate.netresearchgate.netnih.gov However, the presence of the strongly activating amino group at the C3 position facilitates these reactions.
The amino group is an ortho, para-director, which would activate the C4 and C6 positions for electrophilic attack. In contrast, the pyridine nitrogen atom directs incoming electrophiles to the C3 and C5 positions. researchgate.netacs.org The 2-phenoxy group is deactivating and would also direct incoming electrophiles to the meta position (C5). Therefore, the likely positions for electrophilic substitution are C4 and C6, with C5 being a possibility depending on the reaction conditions and the nature of the electrophile.
A common strategy to control the regioselectivity of EAS on aminopyridines is the use of a protecting group on the amino function. For instance, conversion of the amino group to a pivaloylamido group can direct lithiation, and subsequent electrophilic quench, specifically to the C4 position. koreascience.kr
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position | Activating/Deactivating Influence | Predicted Reactivity |
|---|---|---|
| C4 | Activated by amino group (ortho) | Favorable |
| C5 | Deactivated by pyridine N and phenoxy group (meta) | Less Favorable |
Nucleophilic Aromatic Substitution Reactions on the Phenoxy Moiety
Conversely, the pyridine ring is inherently more susceptible to nucleophilic attack, particularly at the C2 and C4 positions, due to the electron-withdrawing nature of the nitrogen atom. stackexchange.comquimicaorganica.org However, in this compound, there is no good leaving group at these positions. The phenoxy group at C2 is not a facile leaving group under typical SNAr conditions. Therefore, nucleophilic aromatic substitution is not a predominant reaction pathway for this molecule under standard conditions.
Reactions Involving the Amino Group of this compound
The 3-amino group is a versatile functional handle for a variety of chemical transformations.
Diazotization and Subsequent Reactions:
One of the most important reactions of the 3-amino group is diazotization. Treatment of 3-aminopyridines with a source of nitrous acid (e.g., sodium nitrite in acidic solution) generates a pyridinediazonium salt. koreascience.krresearchgate.net These diazonium salts are valuable intermediates that can be converted into a wide range of functional groups through Sandmeyer-type reactions. nih.gov For example, treatment with copper(I) halides can introduce chloro, bromo, or cyano groups. nih.govnih.gov This provides a powerful method for the further functionalization of the pyridine ring at the C3 position. It is important to note that the stability and reactivity of pyridinediazonium salts can be different from their benzenoid analogs.
Amide Formation:
The amino group can readily undergo acylation with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. researchgate.net This reaction is a common method for the protection of the amino group or for the introduction of new structural motifs.
Table 2: Potential Reactions of the Amino Group
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Diazotization | NaNO₂, H⁺ | Pyridinediazonium salt |
| Sandmeyer (Halogenation) | Pyridinediazonium salt, CuX (X = Cl, Br) | 3-Halo-2-(2-fluorophenoxy)pyridine |
| Sandmeyer (Cyanation) | Pyridinediazonium salt, CuCN | 3-Cyano-2-(2-fluorophenoxy)pyridine |
Oxidation and Reduction Potentials and Associated Mechanisms
The pyridine ring can be both oxidized and reduced. The presence of the electron-donating amino group would be expected to lower the oxidation potential, making the molecule more susceptible to oxidation compared to unsubstituted pyridine. Conversely, the electron-withdrawing phenoxy and fluoro groups would be expected to raise the reduction potential, making the molecule more easily reduced.
Exploration of Rearrangement Reactions
The Smiles rearrangement is a well-known intramolecular nucleophilic aromatic substitution reaction that could potentially occur in derivatives of this compound. pipzine-chem.comechemi.comacs.org The classical Smiles rearrangement involves the migration of an aryl group from a heteroatom (like oxygen or sulfur) to a nucleophilic center.
For a Smiles-type rearrangement to occur with this compound, the amino group would need to be modified to enhance its nucleophilicity, and the phenoxy ring would need to be sufficiently activated for intramolecular nucleophilic attack. While the Smiles rearrangement has been documented for aminopyridine systems, particularly with a sulfur linkage, its applicability to a phenoxy-linked system like the title compound is less certain and would likely require specific reaction conditions to facilitate the intramolecular cyclization and rearrangement. nih.gov
Computational and Theoretical Studies on 3 Amino 2 2 Fluorophenoxy Pyridine
Quantum Chemical Calculations and Electronic Structure Analysis
Currently, there are no specific published studies detailing quantum chemical calculations or a thorough electronic structure analysis of 3-Amino-2-(2-fluorophenoxy)pyridine. Such an investigation would typically involve methods like Density Functional Theory (DFT) to calculate properties such as molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and charge distribution. This analysis would be crucial for understanding the molecule's intrinsic stability, its electronic properties, and how the electron-donating amino group and the electron-withdrawing fluorine atom influence the pyridine (B92270) and phenoxy rings.
Conformational Analysis and Molecular Dynamics Simulations
A conformational analysis of this compound, which would identify the most stable three-dimensional arrangements of the molecule, has not been reported. The rotational freedom around the ether linkage and the C-N bond suggests the potential for multiple low-energy conformers. Molecular dynamics (MD) simulations would be instrumental in exploring the conformational landscape of the molecule over time in different solvent environments. These simulations could reveal the flexibility of the molecule and the preferred orientations of the aromatic rings, which are critical for its interaction with biological targets. However, no such MD simulation studies have been published.
Prediction of Reactivity Profiles through Theoretical Models
Theoretical models to predict the reactivity of this compound are not available in the scientific literature. Such models, often derived from quantum chemical calculations, could predict sites susceptible to electrophilic or nucleophilic attack. For example, Fukui functions or the dual descriptor could be calculated to map out the reactive centers of the molecule, providing a theoretical basis for its chemical behavior in synthesis or metabolic pathways.
Insights into Intermolecular Interactions and Binding Energies
There is a lack of research on the intermolecular interactions and binding energies of this compound. Studies in this area would typically use computational methods to analyze how the molecule interacts with itself or with other molecules, such as water or biological macromolecules. Calculations of non-covalent interactions, including hydrogen bonding, halogen bonding (involving the fluorine atom), and π-π stacking, would be essential for predicting its physical properties and its potential as a ligand for protein binding. Without dedicated studies, any discussion of its binding energies remains speculative.
Medicinal Chemistry and Pharmacological Research Perspectives on 3 Amino 2 2 Fluorophenoxy Pyridine
Exploration of 3-Amino-2-(2-fluorophenoxy)pyridine as a Lead Compound
This compound has been identified as a valuable lead compound in the pursuit of new drugs. Its core structure, a pyridine (B92270) ring, is a common feature in many FDA-approved drugs and is known for a wide range of biological activities, including anticancer and anti-inflammatory effects. nih.gov The presence of the amino group and the fluorophenoxy substituent provides opportunities for chemical modifications to enhance its biological activity and fine-tune its properties.
The utility of this compound as a lead is underscored by its role as a key building block in the synthesis of more complex molecules. Researchers utilize its inherent structural motifs to design and create new derivatives with the potential to interact with specific biological targets. The pyridine nitrogen, for instance, can act as a hydrogen bond acceptor, a crucial interaction in many enzyme active sites.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, these studies have been instrumental in optimizing their therapeutic potential.
Modification of the Pyridine Ring for Enhanced Biological Activity
Alterations to the pyridine core of this compound can have a profound impact on its biological effects. Research has shown that replacing the pyridine core can sometimes lead to a loss of activity, highlighting its importance. nih.gov However, strategic modifications can also lead to novel analogs with improved properties. For instance, the introduction of different substituents on the pyridine ring can modulate the electronic properties and steric profile of the molecule, influencing its binding to target proteins. Studies on related pyridine derivatives have indicated that the presence and position of groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) can enhance antiproliferative activity. nih.govresearchgate.net Conversely, the addition of bulky groups may decrease this activity. nih.govresearchgate.net
Below is a table summarizing the general effects of pyridine ring modifications based on broader studies of pyridine derivatives:
| Modification on Pyridine Ring | General Observed Effect on Biological Activity |
| Introduction of -OMe, -OH, -NH2 groups | Can enhance antiproliferative activity nih.govresearchgate.net |
| Addition of bulky groups | May decrease antiproliferative activity nih.govresearchgate.net |
| Replacement of the pyridine core | Can lead to a loss of antimalarial activity in related compounds nih.gov |
Varying the Phenoxy Substituent for Targeted Interactions
The phenoxy group, and specifically its fluorine substituent, is a key determinant of the biological activity of this compound derivatives. The position and nature of substituents on the phenyl ring can be altered to achieve more targeted interactions with biological macromolecules. The fluorine atom itself can play a significant role in binding affinity. In some pyridine derivatives, the presence of fluorine has been linked to strong binding with target receptors. nih.gov
Amino Group Derivatization and Its Impact on Efficacy
The amino group at the 3-position of the pyridine ring is a prime site for chemical derivatization. This functional group can be modified to introduce a variety of substituents, thereby altering the molecule's size, shape, and electronic properties. Such modifications can lead to enhanced efficacy by, for example, creating additional points of interaction with a biological target. In studies of related aminopyridine compounds, replacement or substitution of the 2-amino group led to a loss of antimalarial activity, indicating its critical role. nih.gov
Identification of Potential Therapeutic Targets for this compound
The diverse biological activities of pyridine derivatives suggest a wide range of potential therapeutic applications. nih.gov Analogs of this compound have been investigated as inhibitors of several important enzyme classes.
One notable target is lysyl oxidase-like 2 (LOXL2) , an enzyme involved in the cross-linking of collagen and elastin. nih.gov Dysregulation of LOXL2 is associated with fibrosis, and inhibitors of this enzyme are being explored for the treatment of fibrotic diseases. nih.gov Derivatives of 2-(phenoxy)pyridine have been identified as potent and selective inhibitors of LOXL2. nih.gov
Another significant area of interest is in the development of kinase inhibitors . Kinases are key players in cell signaling and are often dysregulated in cancer. The 3-amino-imidazo[1,2-a]pyridine scaffold, which is related to the core structure of interest, has been identified as a novel class of inhibitors for Mycobacterium tuberculosis glutamine synthetase. nih.gov Furthermore, derivatives of 3-amino-pyrazine-2-carboxamide have been developed as novel inhibitors of fibroblast growth factor receptor (FGFR) , a promising target for cancer therapy. nih.gov
Pharmacophore Modeling and Ligand Design Based on this compound
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. This approach is invaluable for designing new ligands with improved potency and selectivity.
For scaffolds related to this compound, pharmacophore models have been successfully developed. These models typically highlight the importance of hydrogen bond acceptors (like the pyridine nitrogen), hydrogen bond donors (like the amino group), and hydrophobic regions (such as the phenoxy group). nih.gov For instance, a study on sesquiterpene pyridine alkaloids identified a pharmacophore model with hydrogen bond acceptor, hydrogen bond donor, and hydrophobic features, with the hydrophobic group located in the pyridine ring. nih.gov Such models serve as a blueprint for the virtual screening of compound libraries and for the rational design of new, more effective drug candidates. nih.gov
Computational Drug Design Utilizing this compound Scaffolds
The integration of computational methods into drug discovery and development has become an indispensable tool for medicinal chemists. These in silico techniques provide valuable insights into drug-receptor interactions, guide the design of novel molecules with improved potency and selectivity, and help predict the pharmacokinetic and pharmacodynamic properties of new chemical entities. The this compound scaffold, with its unique electronic and structural features, presents a promising framework for the application of various computational drug design strategies.
One of the primary applications of computational modeling for this scaffold is in elucidating the nucleophilicity of the aminopyridine core, which is crucial for synthetic accessibility and derivatization. nih.gov Density functional theory (DFT) calculations can be employed to compute the highest occupied molecular orbital (HOMO) energies, providing a quantitative measure of nucleophilic reactivity. nih.gov Such studies can help chemists anticipate challenges in coupling reactions and develop optimized synthetic methodologies for creating libraries of this compound derivatives. nih.govnih.gov
Molecular Docking Simulations
Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.govnih.gov This method is instrumental in understanding the binding modes of derivatives of the this compound scaffold within the active sites of various biological targets. For instance, in the context of cancer drug discovery, docking studies could explore the interactions of these compounds with the binding sites of kinases or other enzymes implicated in tumorigenesis. nih.gov The process involves preparing the 3D structure of the target protein, often obtained from the Protein Data Bank (PDB), and the ligand. bas.bg Software like AutoDock can then be used to perform the docking calculations, which yield information about the binding energy and the specific amino acid residues involved in the interaction. nih.gov Visualization tools like Discovery Studio are subsequently used to analyze the hydrogen bonding and other non-covalent interactions between the ligand and the protein. nih.gov
For example, in the design of novel inhibitors, the this compound core could be docked into the ATP-binding pocket of a target kinase. The docking results would reveal key interactions, such as hydrogen bonds formed by the pyridine nitrogen or the amino group, and hydrophobic interactions involving the fluorophenoxy moiety. This information is invaluable for guiding the rational design of more potent inhibitors by suggesting modifications to the scaffold that could enhance binding affinity.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is widely used to predict the activity of new compounds and to gain insights into the mechanism of drug action. nih.gov For a series of this compound analogs, a QSAR model could be developed to correlate their inhibitory activity against a specific target with various molecular descriptors.
These descriptors can be categorized as electronic, steric, hydrophobic, and topological. Multiple Linear Regression (MLR) is a common statistical method used to build the QSAR model. nih.gov The predictive ability of the resulting model is assessed using statistical parameters such as the coefficient of determination (r²) and the cross-validated r² (q²). plos.org A robust QSAR model can then be used to predict the biological activity of novel, unsynthesized derivatives of the this compound scaffold, thereby prioritizing the synthesis of the most promising candidates. nih.gov For instance, a QSAR study might reveal that the biological activity is positively correlated with the hydrophobicity of a particular substituent on the pyridine ring, guiding the design of more lipophilic analogs. nih.gov
The following table provides an overview of computational techniques that can be applied to the this compound scaffold:
| Computational Technique | Application to this compound Scaffolds | Key Insights |
| Density Functional Theory (DFT) | Calculation of HOMO energies to assess nucleophilicity of the aminopyridine ring. nih.gov | Guides synthetic strategies and predicts reactivity for derivatization. nih.govnih.gov |
| Molecular Docking | Prediction of binding modes and affinities within the active sites of biological targets. nih.govnih.gov | Elucidates key interactions (e.g., hydrogen bonds, hydrophobic contacts) and informs rational drug design. nih.govnih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Development of models correlating molecular descriptors with biological activity. nih.gov | Predicts the activity of novel analogs and identifies key structural features influencing potency. nih.govplos.orgnih.gov |
By leveraging these computational approaches, researchers can accelerate the discovery and optimization of drug candidates based on the this compound scaffold, ultimately contributing to the development of new and effective therapeutic agents.
Applications of 3 Amino 2 2 Fluorophenoxy Pyridine in Drug Discovery and Development
Role as an Intermediate in Pharmaceutical Synthesis
3-Amino-2-(2-fluorophenoxy)pyridine serves as a crucial starting material or intermediate in the synthesis of more complex drug candidates. Its bifunctional nature, possessing both a reactive amino group and a synthetically versatile pyridine (B92270) ring, allows for its incorporation into a variety of molecular scaffolds.
A notable example of its application is in the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The synthesis of a potent inhibitor of TAM (Tyro3, Axl, Mer) and MET receptor tyrosine kinases features a core motif derived from a structurally related aminophenol. acs.org The synthetic route highlights the utility of such aminophenoxy-pyridine structures in constructing complex heterocyclic systems designed to interact with specific biological targets. acs.org The process often involves multi-step reactions where the aminopyridine portion acts as a key building block for assembling the final pharmacologically active molecule. acs.org
The table below outlines the basic properties of this compound, which are relevant for its use in chemical synthesis.
| Property | Value |
| CAS Number | 175135-66-7 |
| Molecular Formula | C11H9FN2O |
| Molecular Weight | 204.2 g/mol |
| Melting Point | 87 °C |
| Boiling Point (Predicted) | 310.1±37.0 °C |
| Density (Predicted) | 1.278±0.06 g/cm3 |
Data sourced from ChemicalBook. chemicalbook.com
Integration into Novel Drug Candidates
While this compound is a valuable intermediate, its direct integration into named, late-stage drug candidates is not extensively documented in publicly available literature. However, the structural motif it represents is present in various investigational compounds. For instance, the broader class of aminopyridine derivatives has been explored for the development of a wide range of therapeutic agents, including those targeting cancer and inflammatory diseases. nih.gov
The significance of the 2-aminophenoxy-pyridine scaffold is evident in the design of inhibitors for various kinases. For example, derivatives of 4-(2-fluorophenoxy)-3,3'-bipyridine have been synthesized and evaluated as potential c-Met inhibitors, a receptor tyrosine kinase involved in cancer progression. ethernet.edu.et Although not a direct derivative of this compound, this research underscores the importance of the fluorophenoxy-pyridine combination in achieving potent and selective kinase inhibition.
Investigation in High-Throughput Screening Libraries
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large numbers of compounds for biological activity. Chemical libraries used for HTS are often populated with "building block" molecules like this compound. These libraries are designed to cover a diverse chemical space, increasing the probability of identifying novel "hits" that can be further optimized into lead compounds.
Potential in Targeted Therapeutic Modalities
The most significant potential of this compound lies in its application for developing targeted therapies, particularly in the realm of oncology. The structural elements of this compound are well-suited for the design of kinase inhibitors. The pyridine ring can form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors. The fluorophenoxy group can be directed towards other regions of the binding site to enhance potency and selectivity.
The development of inhibitors for TAM and MET kinases, as mentioned earlier, provides a concrete example of this potential. acs.org These kinases are attractive targets for cancer therapy due to their roles in tumor growth, survival, and metastasis. acs.org The ability to synthesize complex molecules that can selectively inhibit these kinases, using intermediates like aminophenoxy-pyridines, is a testament to the value of this chemical scaffold in targeted drug discovery.
The table below presents examples of kinase inhibitors that contain a pyrazolopyridine core, a related heterocyclic system whose synthesis can involve aminopyridine precursors. This illustrates the broader context of how such building blocks contribute to the development of targeted therapies.
| Drug Candidate/Scaffold | Target Kinase(s) | Therapeutic Area |
| Pyrazolo[3,4-b]pyridine Derivatives | TRK | Cancer |
| (R)-2-((4-(4-amino-2-fluorophenoxy)-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)propan-1-ol core | TAM, MET | Cancer |
Information derived from studies on pyrazolopyridine derivatives and TAM/MET inhibitors. acs.org
Advanced Analytical and Spectroscopic Characterization of 3 Amino 2 2 Fluorophenoxy Pyridine
High-Resolution Mass Spectrometry for Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the precise determination of a compound's elemental composition. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the calculation of a unique molecular formula, a critical first step in structural elucidation.
For 3-Amino-2-(2-fluorophenoxy)pyridine (C₁₁H₉FN₂O), HRMS analysis is expected to yield a molecular ion peak corresponding to its exact mass. The technique, often employing soft ionization methods like Electrospray Ionization (ESI), minimizes fragmentation, ensuring the molecular ion is a prominent feature in the spectrum. The high resolving power of the instrument distinguishes the target ion from other ions with the same nominal mass but different elemental compositions.
A typical HRMS report for this compound would compare the experimentally measured mass-to-charge ratio (m/z) with the theoretically calculated value. The minuscule difference between these values, expressed in parts per million (ppm), serves as a strong indicator of the correct elemental formula.
Table 1: Illustrative High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₁H₉FN₂O |
| Ionization Mode | ESI+ |
| Adduct | [M+H]⁺ |
| Calculated m/z | 205.0775 |
| Found m/z | 205.0772 |
| Mass Error (ppm) | -1.5 |
Note: The data in this table is illustrative and represents expected values for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Purity Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. Both ¹H and ¹³C NMR are vital for the complete structural assignment of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments, their integration (ratio of protons), and their coupling interactions (neighboring protons). The aromatic region of the spectrum is expected to be complex due to the presence of two substituted benzene (B151609) rings. The chemical shifts (δ) of the pyridine (B92270) and fluorophenoxy protons will be influenced by the electron-donating amino group and the electron-withdrawing fluorine atom and ether linkage. The amino group protons may appear as a broad singlet.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms. The spectrum will show distinct signals for each of the 11 carbon atoms in the molecule. The carbon attached to the fluorine atom will exhibit a characteristic splitting pattern (a large one-bond C-F coupling constant). The chemical shifts of the aromatic carbons provide further confirmation of the substitution pattern.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound
| ¹H NMR (in CDCl₃) | ¹³C NMR (in CDCl₃) |
| Chemical Shift (δ, ppm) | Multiplicity |
| 7.80 - 6.80 | m |
| 4.50 | br s |
Note: This table presents predicted chemical shift ranges and multiplicities. Actual spectra would require detailed analysis for precise assignments.
Crystallographic Studies and Solid-State Structure Determination
X-ray crystallography provides the most definitive proof of a molecule's three-dimensional structure in the solid state. By diffracting X-rays through a single crystal of this compound, it is possible to determine the precise spatial arrangement of its atoms, as well as bond lengths, bond angles, and torsional angles.
A successful crystallographic study would confirm the connectivity of the pyridine and fluorophenoxy rings through the ether linkage. It would also reveal the conformation of the molecule, including the dihedral angle between the two aromatic rings, which is influenced by steric hindrance and electronic interactions. Furthermore, the analysis of the crystal packing would identify any intermolecular interactions, such as hydrogen bonding involving the amino group, which govern the solid-state architecture. While no specific crystallographic data for this compound is publicly available, studies on related aminopyridine derivatives have been conducted, confirming the utility of this technique. acs.org
Table 3: Key Parameters from a Hypothetical Crystallographic Analysis of this compound
| Parameter | Description | Expected Finding |
| Crystal System | The geometric classification of the crystal lattice. | e.g., Monoclinic |
| Space Group | The symmetry elements present in the unit cell. | e.g., P2₁/c |
| Dihedral Angle | The angle between the pyridine and fluorophenoxy rings. | A non-zero value indicating a twisted conformation. |
| Hydrogen Bonding | Intermolecular interactions involving the amino group. | N-H···N or N-H···O interactions may be present. |
Note: The data in this table is hypothetical and illustrates the type of information obtained from a crystallographic study.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. These methods are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. The N-H stretching vibrations of the primary amine are expected in the region of 3300-3500 cm⁻¹. The C-O-C stretching of the ether linkage would likely appear in the 1250-1000 cm⁻¹ range. Aromatic C-H and C=C stretching vibrations will also be present. The C-F stretching vibration typically gives a strong absorption in the 1400-1000 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations are often strong in Raman spectra. A computed Raman spectrum for the closely related 3-Amino-2-(p-fluorophenoxy)pyridine is available and can serve as a reference. sigmaaldrich.com
Table 4: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| N-H Stretch | 3500 - 3300 | IR |
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |
| C=C/C=N Ring Stretch | 1600 - 1450 | IR, Raman |
| C-O-C Asymmetric Stretch | ~1250 | IR |
| C-F Stretch | 1400 - 1000 | IR |
Note: This table presents expected ranges for the key functional groups.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are indispensable for the separation, purification, and purity assessment of organic compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly relevant for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for determining the purity of non-volatile compounds. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with a modifier like formic acid or trifluoroacetic acid), would be suitable for this compound. The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. HPLC is also used in preparative mode for the purification of the compound. In the synthesis of related compounds, HPLC has been used to determine purity and to distinguish between isomers.
Gas Chromatography (GC): GC can be employed if the compound is sufficiently volatile and thermally stable. Often coupled with a mass spectrometer (GC-MS), this technique provides both separation and identification of the components in a sample. The retention time in the gas chromatogram is a characteristic of the compound under specific conditions, and the mass spectrum of the eluting peak confirms its identity.
Table 5: Illustrative HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid) |
| Gradient | e.g., 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | Dependent on the specific conditions and compound |
Note: The conditions in this table are illustrative and would require optimization for this specific compound.
Future Directions and Emerging Research Avenues for 3 Amino 2 2 Fluorophenoxy Pyridine
Exploration of New Synthetic Pathways
The efficiency and scalability of chemical synthesis are paramount in drug development. For complex molecules based on the 3-Amino-2-(2-fluorophenoxy)pyridine core, researchers are continuously seeking to refine and innovate synthetic routes.
Key transformations in these modern syntheses include selective nucleophilic aromatic substitution (SNAr) and copper-catalyzed C-N coupling reactions. acs.org One of the challenges in synthesizing derivatives of this compound is achieving regioselectivity, as both the amino and hydroxyl groups of precursors can react. acs.org
Future exploration in this area is likely to focus on:
Green Chemistry Approaches: Utilizing more environmentally friendly solvents and reagents to minimize waste and improve safety. rsc.org
Multicomponent Reactions (MCRs): Developing one-pot reactions where multiple starting materials react to form the desired product, simplifying procedures and increasing efficiency. nih.gov
Catalytic System Innovation: Discovering novel catalysts, such as new copper(I) complexes or palladium-based systems, to improve the efficiency and selectivity of key coupling reactions like the Suzuki and Ullmann reactions. acs.orgacs.orgmdpi.com
Table 1: Comparison of Synthetic Routes for a Kinase Inhibitor Core Containing the this compound Moiety
| Route Developer | Number of Steps | Key Reactions | Overall Yield | Reference |
| Pfizer (Initial) | 10 | Not fully disclosed | ~25% (up to intermediate) | acs.org |
| Pfizer (Optimized) | 5 | Not fully disclosed | 49% | acs.org |
| Beijing Avistone | 6 | Not fully disclosed | Not disclosed | acs.org |
| Recent Advancement | 4 | SNAr, Cu-catalyzed C-N coupling | Significantly improved | acs.org |
Advanced Biological Activity Profiling
The this compound scaffold is a cornerstone for inhibitors of several receptor tyrosine kinases (RTKs) that are frequently dysregulated in various cancers. acs.org The primary targets for these inhibitors are the TAM (Tyro3, Axl, MerTK) and MET (c-MET/HGFR) receptor families. acs.org Aberrant signaling from these kinases is linked to tumor growth, metastasis, and resistance to therapy in a wide range of malignancies. acs.org
Derivatives incorporating the this compound structure have shown inhibitory activity against kinases associated with c-Met, VEGFR-2, Axl, TAM receptors, NTRK, and RET. acs.org This broad-spectrum activity makes them promising candidates for treating cancers such as lung, breast, ovarian, prostate, renal, and glioblastoma. acs.org
Beyond these initial targets, the aminopyridine chemical class has demonstrated a vast therapeutic potential. rsc.org Screening of aminopyridine-based fragment libraries has identified inhibitors for other critical cancer-related kinases, including Monopolar Spindle 1 (MPS1) and Aurora kinases. nih.gov Furthermore, various aminopyridine derivatives have been investigated for a wide range of biological activities, including anti-inflammatory, antiviral, and anti-neurodegenerative properties. rsc.orgacs.orgnih.gov
Future research will involve:
Expanded Kinome Screening: Testing derivatives against a broader panel of kinases to identify new targets and potential applications. plos.org
Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure to understand how different functional groups influence potency and selectivity, which is crucial for designing more effective and targeted drugs. nih.gov
Phenotypic Screening: Evaluating compounds based on their effects on cancer cell behavior (e.g., proliferation, invasion, apoptosis) to uncover novel mechanisms of action.
Table 2: Key Kinase Targets for Inhibitors Based on the this compound Scaffold
| Kinase Target Family | Specific Kinases | Associated Malignancies | Reference |
| TAM | Tyro3, Axl, MerTK | Lung, Breast, Ovarian, Prostate, Renal, Glioblastoma | acs.org |
| MET | c-MET/HGFR | Lung, Breast, Ovarian, Prostate, Renal, Glioblastoma | acs.org |
| Others | VEGFR-2, NTRK, RET | Various solid tumors | acs.org |
| Mitotic Kinases | MPS1, Aurora Kinases | Various cancers | nih.gov |
| MAP Kinases | JNK-1, JNK-2 | Inflammatory diseases, certain cancers | acs.org |
Development of Prodrugs and Targeted Delivery Systems
A prodrug is an inactive form of a drug that is converted into its active form within the body. gsu.edu For pyridine-containing compounds, prodrug strategies can be employed to mask certain functional groups, thereby improving solubility and bioavailability. acs.orggsu.edu For example, attaching a solubilizing promoiety, like a phosphate (B84403) group, can enhance water solubility at physiological pH. acs.org
Targeted delivery systems aim to concentrate the drug at the tumor site, enhancing efficacy while minimizing exposure to healthy tissues. benthamdirect.com Nanotechnology offers a promising platform for this purpose, with various nanocarriers being explored for the delivery of kinase inhibitors. nih.govmdpi.comresearchgate.net These include:
Liposomes: Spherical vesicles made of lipids that can encapsulate both hydrophilic and hydrophobic drugs.
Polymeric Nanoparticles: Made from biodegradable polymers, allowing for controlled drug release. mdpi.com
Metallic Nanoparticles: Such as gold nanoparticles, which can be functionalized for targeted delivery and even used in combination with photothermal therapy. mdpi.com
These nanocarriers can be further modified with targeting ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on cancer cells, leading to more precise drug delivery. benthamdirect.com
Table 3: Nanotechnology-Based Delivery Systems for Kinase Inhibitors
| Nanocarrier Type | Description | Potential Advantages | Reference |
| Liposomes | Lipid-based vesicles | Biocompatible, can carry various drug types | nih.gov |
| Polymeric Nanoparticles | Polymer-based particles | Controlled release, improved stability | mdpi.com |
| Solid Lipid Nanoparticles (SLN) | Solid lipid core | High drug loading, good stability | nih.gov |
| Nanostructured Lipid Carriers (NLC) | Lipid matrix with imperfections | Higher drug loading than SLNs, reduced drug expulsion | nih.gov |
| Metallic Nanoparticles (e.g., AuNPs) | Gold-based nanoparticles | Enables targeted delivery and combination therapies | mdpi.com |
| Dendrimers | Highly branched polymers | Precise control over size and drug loading | nih.gov |
Integration with Artificial Intelligence and Machine Learning in Drug Discovery
The traditional drug discovery process is notoriously long, expensive, and has a high failure rate. Artificial intelligence (AI) and machine learning (ML) are revolutionizing this field by accelerating timelines and improving the accuracy of predictions. mdpi.comnih.gov
For a scaffold like this compound, AI and ML can be applied across the entire discovery pipeline:
Target Identification: AI algorithms can analyze vast biological datasets (genomics, proteomics) to identify and validate new kinase targets implicated in disease. nih.gov
Hit Discovery and Virtual Screening: ML models can rapidly screen virtual libraries containing millions of compounds to predict which ones are most likely to bind to a specific kinase target, prioritizing candidates for experimental testing. plos.orgnih.gov
Lead Optimization: Quantitative Structure-Activity Relationship (QSAR) models, powered by ML, can predict how changes in a molecule's structure will affect its activity and properties. nih.gov This guides medicinal chemists in designing more potent and selective derivatives.
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from scratch, expanding the chemical space for novel kinase inhibitors. nih.gov
Predicting Drug-Target Interactions: Deep learning models can predict the complete interaction profile of a compound across the human kinome, anticipating potential off-target effects early in the process. plos.orgmdpi.com
By integrating these computational approaches, researchers can more rationally design the next generation of inhibitors based on the this compound framework, optimizing for potency, selectivity, and drug-like properties. bohrium.com
Collaborative Research Initiatives and Translational Studies
The development of a new drug from the laboratory to the clinic is a complex and costly endeavor that necessitates strong collaboration. nih.govnih.gov For promising compounds like the derivatives of this compound, partnerships between academic research institutions, biotechnology firms, and large pharmaceutical companies are essential. acs.orgcarnabio.com These collaborations bring together diverse expertise, from fundamental chemistry and biology to clinical trial design and regulatory affairs.
Translational research, which aims to "translate" findings from basic science into medical practice, is a critical and challenging phase for kinase inhibitors. nih.gov A major hurdle is that promising results from in vitro (laboratory) studies often fail to translate into clinical efficacy. nih.gov Key future directions in this area include:
Developing Better Preclinical Models: Creating more sophisticated cell culture and animal models that more accurately mimic human cancers to improve the prediction of clinical outcomes.
Understanding and Overcoming Resistance: Investigating the molecular mechanisms by which tumors become resistant to kinase inhibitors and developing strategies to prevent or reverse this resistance. nih.govnih.gov
Optimizing Drug Exposure: Establishing experimental frameworks that better correlate the drug concentrations used in preclinical studies with the effective exposures achieved in patients, to avoid misleading results and improve clinical trial success rates. nih.gov
International Cooperation: Fostering collaborations between international research organizations to share data, resources, and costs, thereby accelerating the development and reducing the financial burden of bringing new therapies to patients. nih.gov
By focusing on these future directions, the scientific community can continue to build upon the promise of the this compound scaffold, paving the way for more effective and targeted treatments for cancer and other diseases.
Q & A
Q. What are the optimal synthetic routes for 3-Amino-2-(2-fluorophenoxy)pyridine, and how can regioselectivity and yield be improved?
The synthesis of fluorinated pyridine derivatives typically involves multi-step reactions. For this compound, regioselectivity is critical due to competing substitution patterns. A recommended approach is:
- Step 1 : Halogenation of the pyridine ring at the 2-position using electrophilic fluorinating agents (e.g., Selectfluor™) under anhydrous conditions.
- Step 2 : Nucleophilic aromatic substitution (SNAr) with 2-fluorophenol in the presence of a base (e.g., K₂CO₃) to introduce the phenoxy group.
- Step 3 : Introduction of the amino group via catalytic hydrogenation (e.g., Pd/C, H₂) or Buchwald–Hartwig amination.
Yield optimization can be achieved using palladium or copper catalysts to enhance reaction efficiency .
Q. How can spectroscopic and crystallographic methods be used to characterize this compound?
- NMR : ¹⁹F NMR is essential to confirm fluorine substitution, while ¹H and ¹³C NMR resolve aromatic and amine proton environments.
- X-ray crystallography : Single-crystal diffraction (e.g., Bruker SMART APEX CCD) provides precise bond angles and hydrogen-bonding patterns. For example, N–H⋯Cl interactions in related pyridine-metal complexes stabilize crystal packing .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated vs. observed m/z).
Advanced Research Questions
Q. How does the 2-fluorophenoxy group influence binding affinity and selectivity in biological targets (e.g., kinases)?
Fluorine’s electronegativity enhances binding via dipole interactions and hydrophobic effects. Comparative studies show that 2-fluorophenoxy derivatives exhibit higher selectivity for kinase domains (e.g., c-Met/VEGFR-2) compared to non-fluorinated analogs. Computational docking simulations (e.g., AutoDock Vina) can map fluorine’s role in active-site interactions. Experimental validation via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) quantifies binding constants .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). To address this:
- Standardize protocols : Use identical cell lines (e.g., HEK293 for kinase assays) and solvent controls (DMSO concentration ≤0.1%).
- Dose-response curves : Compare IC₅₀ values across studies, ensuring statistical rigor (n ≥ 3).
- Structural analogs : Test derivatives (e.g., 3-Fluoro-2-pyridinamine) to isolate the fluorophenoxy group’s contribution .
Q. What strategies are effective for designing comparative studies with structural analogs (e.g., 2-Amino-3-(difluoromethoxy)pyridine)?
- Library design : Include analogs with varying fluorine positions (ortho/meta/para) and substituents (e.g., trifluoromethyl vs. difluoromethoxy).
- Activity cliffs : Identify analogs with ≥10-fold potency differences using SAR (structure-activity relationship) heatmaps.
- ADMET profiling : Compare solubility (LogP), metabolic stability (CYP450 assays), and toxicity (hERG inhibition) .
Q. What methodological challenges arise in studying the compound’s stability under physiological conditions?
Q. How can computational methods (e.g., DFT, molecular dynamics) predict reactivity or toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
